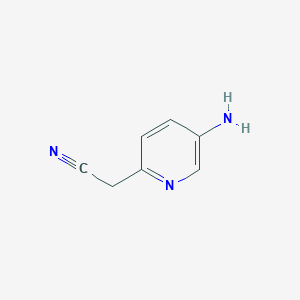

2-(5-Aminopyridin-2-yl)acetonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(5-aminopyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFOAQCUCHWHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619257 | |

| Record name | (5-Aminopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883993-15-5 | |

| Record name | (5-Aminopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Aminopyridyl Acetonitrile Scaffolds in Organic Synthesis

Aminopyridyl acetonitrile (B52724) scaffolds are foundational structures in the synthesis of a wide array of more complex molecules. The strategic placement of the amino and cyano groups on the pyridine (B92270) ring allows for a diverse range of chemical transformations. These scaffolds serve as key precursors in the construction of various heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

The aminopyridine moiety within the scaffold can act as a versatile nucleophile, participating in various coupling and cyclization reactions. sioc-journal.cnsciencepg.com The nitrile group, on the other hand, is a valuable functional group that can be converted into other functionalities such as amines, carboxylic acids, and amides, further expanding the synthetic utility of the scaffold.

Research Trajectories and Contemporary Interest in 2 5 Aminopyridin 2 Yl Acetonitrile and Analogues

Current research involving 2-(5-Aminopyridin-2-yl)acetonitrile and its analogues is largely driven by the pursuit of novel therapeutic agents and functional materials. The inherent functionalities of this compound make it an attractive starting material for the synthesis of molecules with potential biological activity.

Research has demonstrated that the aminopyridine core is a key feature in compounds with a range of pharmacological effects. sciencepg.com The nitrile group, in turn, can be elaborated to introduce various pharmacophores. For instance, the nitrile can be a precursor for amidine formation, a key step in the synthesis of certain classes of compounds. acs.org

The exploration of analogues of this compound involves modifying the substitution pattern on the pyridine (B92270) ring or altering the nature of the group attached to the methylene (B1212753) bridge. These modifications aim to fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced biological activity or improved material properties.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 883993-15-5 bldpharm.compharmaffiliates.com |

| Molecular Formula | C7H7N3 nih.gov |

| Molecular Weight | 133.15 g/mol |

| Appearance | Solid |

| SMILES | N#CC(C1=NC=CC(N)=C1) |

Synthetic Utility and Applications in Complex Molecular Synthesis

Building Block for Nitrogen-Containing Heterocyclic Systems

This compound serves as a foundational element for the creation of various fused and substituted nitrogen-containing ring systems. Its dual nucleophilic and electrophilic potential, inherent in the amino and nitrile functionalities respectively, allows for participation in a multitude of cyclization reactions.

A significant application of 2-aminopyridine (B139424) derivatives, including 2-(5-Aminopyridin-2-yl)acetonitrile, is in the synthesis of imidazo[1,2-a]pyridines. nih.govresearchgate.netsioc-journal.cn This scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.net The synthesis of these derivatives can be achieved through various methods, including multi-component reactions. rsc.orgnih.gov For instance, an efficient iodine-catalyzed, one-pot, three-component condensation of 2-aminopyridines, aryl aldehydes, and tert-butyl isocyanide yields imidazo[1,2-a]pyridine (B132010) derivatives. rsc.org This reaction proceeds through the in-situ formation of an imine, followed by a [4+1] cycloaddition with the isocyanide. rsc.org

Alternative synthetic strategies include copper-catalyzed reactions, which have been extensively developed for the synthesis of imidazo[1,2-a]pyridines. researchgate.netorganic-chemistry.org These methods often involve the coupling of 2-aminopyridines with various partners like ketones, alkynes, or nitroolefins. organic-chemistry.org Metal-free approaches have also gained traction, utilizing catalysts like iodine or employing catalyst-free conditions for the condensation of 2-aminopyridines with α-halogenocarbonyl compounds or other suitable substrates. nih.govacs.org The synthesis of peptidomimetics containing the imidazo[1,2-a]pyridine scaffold has also been achieved through tandem Groebke–Blackburn–Bienaymé and Ugi reactions, highlighting the versatility of this building block approach. beilstein-journals.org

Table 1: Selected Synthetic Methods for Imidazo[1,2-a]pyridine Derivatives

| Catalyst/Reagent | Reactants | Key Features |

| Iodine | 2-Aminopyridine, Aryl aldehyde, tert-Butyl isocyanide | One-pot, three-component, room temperature |

| Copper Iodide | 2-Aminopyridine, Acetophenone | Aerobic oxidative coupling |

| Metal-Free | 2-Aminopyridine, Phosphorylated alkyne | Catalyst-free, mild conditions |

| Acetic Acid | 2-Aminopyridine, Ynal, Alcohol/Thiol | Three-component, environmentally benign |

This table provides a summary of various synthetic routes to imidazo[1,2-a]pyridine derivatives.

The aminopyridine moiety is also a precursor for the synthesis of pyrimidine (B1678525) derivatives. mdpi.comnih.govresearchgate.net Pyrimidines are another class of heterocyclic compounds with a wide range of pharmacological activities. mdpi.comresearchgate.net The synthesis of 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives has been reported, and these compounds have been evaluated for their biological activities. mdpi.comnih.govresearchgate.net The general synthetic approach may involve the condensation of a pyridine-containing amidine with a suitable three-carbon unit. While direct use of this compound for pyrimidine synthesis is less commonly detailed, its derivatives can be envisioned to participate in such cyclization reactions. For instance, the amino group can be converted to an amidine, which can then react with a diketone or a related species to form the pyrimidine ring.

The nitrile functionality in this compound makes it a direct precursor for the synthesis of tetrazole systems. beilstein-journals.orgnih.govresearchgate.net Tetrazoles are considered bioisosteres of carboxylic acids and are found in several FDA-approved drugs. nih.govresearchgate.netgrowingscience.com The most common method for synthesizing tetrazoles is the [3+2] cycloaddition of a nitrile with an azide (B81097), typically sodium azide or trimethylsilyl (B98337) azide. nih.govnih.gov This reaction provides a straightforward route to 5-substituted tetrazoles. The resulting tetrazole-containing pyridine (B92270) derivative can be a valuable intermediate for further functionalization in drug discovery programs. beilstein-journals.orggrowingscience.com Multicomponent reactions have also been developed for the synthesis of tetrazole derivatives, offering a convergent and diversity-oriented approach. nih.govnih.gov

The reactivity of 2-aminopyridine derivatives extends to the synthesis of a broader range of five- and six-membered azaheterocycles. researchgate.netsioc-journal.cnmdpi.comencyclopedia.pub The dual nucleophilic nature of the 2-aminopyridine structure allows it to react with various electrophiles to form different heterocyclic rings. researchgate.netsioc-journal.cn For example, reactions with β-keto esters or α,β-unsaturated carbonyl compounds can lead to the formation of fused pyridone or dihydropyridine (B1217469) systems. The specific reaction conditions and the nature of the reaction partner dictate the final heterocyclic scaffold produced. The synthesis of various azaheterocycles, including pyrroles, diazoles, and triazoles, often involves cyclization reactions where an amino group plays a key role as a nucleophile. nih.gov

Precursor for Advanced Organic Materials

While the primary focus of research on this compound and its derivatives has been in medicinal chemistry, the inherent electronic properties of the resulting heterocyclic systems suggest potential applications in materials science. Azaheterocycles are known to exhibit interesting photophysical properties, and their use as fluorescent materials and sensors is an active area of research. mdpi.comencyclopedia.pub The extended π-systems in compounds derived from this compound could lead to materials with desirable optical and electronic properties for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Role in Pharmaceutical Intermediate Synthesis

The utility of this compound as a building block for medicinally relevant scaffolds underscores its importance as a pharmaceutical intermediate. researchgate.netsioc-journal.cn The ability to readily access diverse heterocyclic systems from this starting material makes it a valuable tool for constructing libraries of compounds for high-throughput screening in drug discovery. The imidazo[1,2-a]pyridine, pyrimidine, and tetrazole cores are present in a multitude of drugs with a wide range of therapeutic applications. Therefore, the synthesis and functionalization of these scaffolds using this compound as a key starting material is a critical step in the development of new pharmaceutical agents.

Design of Kinase Inhibitors and Enzyme-Targeting Agents

The aminopyridine core of this compound is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. The nitrogen atoms in the pyridine ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common strategy for achieving potent and selective inhibition. The amino group provides a convenient handle for introducing various substituents to explore the surrounding pocket of the active site, thereby fine-tuning the inhibitor's potency and selectivity. The acetonitrile (B52724) group can be further elaborated or can participate in crucial interactions within the enzyme's active site.

Scaffolds for Antimicrobial and Anticancer Compound Development

The structural framework of this compound has been effectively utilized in the development of novel antimicrobial and anticancer agents. The aminopyridine scaffold is a recurring motif in a multitude of biologically active compounds.

In the realm of antimicrobial research, derivatives of this compound have been investigated for their potential to combat various pathogens. The presence of the pyridine ring, a common feature in natural alkaloids with antimicrobial properties, combined with the reactive amino and nitrile groups, allows for the synthesis of a diverse library of compounds for screening. For instance, the amino group can be acylated, alkylated, or incorporated into heterocyclic rings to generate novel structures with enhanced antimicrobial efficacy.

Similarly, in the field of oncology, this compound serves as a valuable starting material for the synthesis of potential anticancer drugs. The aminopyridine core can be seen in several approved and investigational cancer therapeutics. By modifying the structure of this compound, medicinal chemists can design molecules that target specific pathways involved in cancer cell proliferation, survival, and metastasis.

| Compound Name | Application Area |

| This compound | Antimicrobial, Anticancer |

Synthesis of Fluorescent Probes and Biological Labels

The inherent fluorescence of certain pyridine derivatives, coupled with the reactive functionalities of this compound, makes it an attractive candidate for the synthesis of fluorescent probes and biological labels. These tools are indispensable for visualizing and tracking biological processes in real-time. The aminopyridine core can serve as the fluorophore, the light-emitting component of the probe. The amino and nitrile groups offer convenient points of attachment for recognition elements that can selectively bind to specific biomolecules or for moieties that can modulate the fluorescent properties in response to changes in the local environment.

Mechanistic and Computational Investigations of 2 5 Aminopyridin 2 Yl Acetonitrile Reactivity

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving 2-(5-aminopyridin-2-yl)acetonitrile relies on a combination of experimental techniques and theoretical calculations. While specific studies on this exact molecule are not extensively documented in publicly available literature, general principles of aminopyridine and nitrile reactivity can be applied to infer its mechanistic behavior.

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining reaction mechanisms by identifying the rate-determining step and probing the structure of transition states. wikipedia.orgyoutube.com A KIE is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. wikipedia.org This effect arises primarily from the difference in zero-point vibrational energies between the isotopically substituted bonds. youtube.com

For reactions involving this compound, KIE studies could be particularly insightful. For instance, in reactions where a C-H bond at the α-carbon to the nitrile group is broken in the rate-determining step, a primary KIE would be expected. The magnitude of this KIE (kH/kD) can provide information about the transition state's symmetry. gmu.edu

Secondary KIEs can also be informative. For example, if a reaction involves a change in hybridization at a specific carbon atom from sp3 to sp2 in the rate-determining step, a normal secondary KIE (kH/kD > 1) is typically observed. Conversely, a change from sp2 to sp3 hybridization usually results in an inverse secondary KIE (kH/kD < 1). nih.gov While no specific KIE studies on this compound have been found in the reviewed literature, such studies on similar aminopyridine derivatives could provide valuable mechanistic insights. nih.gov

Table 1: Theoretical Applications of KIE in this compound Reactions

| Reaction Type | Potential Isotopic Labeling Position | Expected KIE Type | Mechanistic Insight |

| α-Deprotonation | Methylene (B1212753) C-H | Primary | Indicates C-H bond cleavage in the rate-determining step. |

| Nucleophilic addition to nitrile | Nitrile Carbon (¹³C/¹⁴C) | Secondary | Probes changes in hybridization at the nitrile carbon. |

| Reaction at amino group | Amino N-H | Primary | Elucidates the role of the amino group in the reaction mechanism. |

This table is a theoretical construct based on general principles of KIE and has not been populated with experimental data from studies on this compound.

The reactions of this compound can be catalyzed by various means, including acid, base, or metal catalysts. Identifying the catalytic cycles and the intermediates involved is key to understanding and optimizing these transformations.

For instance, the reduction of the nitrile group to a primary amine is a common transformation. This can be achieved using catalytic hydrogenation with catalysts like nickel boride. mdma.chresearchgate.net The catalytic cycle for such a reduction would likely involve the adsorption of the nitrile onto the catalyst surface, followed by sequential addition of hydrogen atoms.

In base-catalyzed reactions, such as Michael additions where the α-carbon of the acetonitrile (B52724) acts as a nucleophile, the key intermediate would be the carbanion formed upon deprotonation. The stability of this carbanion is influenced by the electron-withdrawing nature of the nitrile group and the electronic properties of the aminopyridine ring.

While specific catalytic cycles for reactions of this compound are not detailed in the available literature, studies on related aminopyridines and nitriles provide a framework for postulating likely intermediates. rsc.orglibretexts.org

The reaction pathways of this compound can be highly sensitive to reaction conditions such as temperature, solvent, catalyst, and the nature of the reactants. This can lead to pathway divergence, where different products are formed from the same starting material under different conditions.

For example, in multicomponent reactions involving isatins and monothiomalondiamide, the structure of the resulting spiro-indole derivatives can be influenced by the reaction conditions, leading to mixtures of isomers. mdpi.com The alkylation of the resulting thiolates can also proceed with regioselectivity, which is dependent on the nature of the alkylating agent. mdpi.com

Understanding how to control this divergence is crucial for synthetic chemists aiming to selectively produce a desired compound. Careful optimization of reaction parameters is therefore essential when working with this versatile substrate.

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations provide a powerful theoretical lens through which to investigate the intrinsic electronic properties and reactivity of molecules like this compound. These studies can predict reaction outcomes and explain experimentally observed phenomena.

The electronic structure of a molecule, particularly the distribution and energies of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to its reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, specifically on the amino group and the nitrogen atom of the pyridine (B92270) ring. The LUMO is likely to be distributed over the pyridine ring and the electron-withdrawing acetonitrile group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netirjweb.com

Computational studies on similar substituted pyridines and purines have shown that the distribution of HOMO and LUMO can be significantly influenced by the nature and position of substituents. researchgate.netnih.gov This, in turn, affects the molecule's photophysical properties and reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Primary Localization | Implied Reactivity |

| HOMO | Amino group, Pyridine ring nitrogen | Nucleophilic attack at these sites |

| LUMO | Pyridine ring, Acetonitrile group | Susceptibility to nucleophilic attack at the nitrile carbon and ring carbons |

This table is based on theoretical predictions from general principles of electronic structure and has not been populated with data from specific computational studies on this compound.

Global and local reactivity descriptors, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity.

Global Reactivity Descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Measures the ability of a molecule to donate electrons.

These parameters are calculated from the energies of the HOMO and LUMO. acs.org

Local Reactivity Descriptors , such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. This allows for a more detailed prediction of regioselectivity in chemical reactions.

Computational Modeling of Reaction Pathways and Energy Barriers

Computational chemistry provides a powerful lens for understanding the reactivity of this compound at a molecular level. While specific computational studies detailing the reaction pathways and energy barriers for this particular compound are not extensively available in the public domain, we can infer its likely reactivity and the computational methods used to study it based on well-established principles and studies of related aminopyridine and acetonitrile-containing molecules.

At its core, the reactivity of this compound is governed by the electronic properties of the aminopyridine ring and the acetonitrile side chain. The pyridine ring is an electron-deficient aromatic system, which is further modulated by the presence of the amino group at the 5-position and the acetonitrile group at the 2-position. The amino group is a strong electron-donating group through resonance, which increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the amino group. This enhanced nucleophilicity can direct electrophilic substitution reactions. Conversely, the acetonitrile group is electron-wielding, influencing the acidity of the methylene protons and the reactivity of the nitrile functionality.

Plausible Reaction Pathways and Computational Investigation:

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of reactions involving such molecules. These calculations can elucidate the step-by-step mechanism of a reaction, identify transition states, and calculate the associated activation energy barriers, which determine the reaction kinetics.

One area of significant interest is the reactivity of the methylene group of the acetonitrile substituent. The protons on this carbon are acidic and can be abstracted by a base to form a carbanion. This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, a cornerstone of synthetic organic chemistry. Computational modeling can predict the pKa of these protons and the stability of the resulting carbanion. Furthermore, it can model the energy profiles of subsequent reactions, such as alkylation or condensation.

Another key aspect is the reactivity of the amino group. This group can act as a nucleophile in reactions such as acylation, alkylation, or in the formation of Schiff bases. DFT calculations can model the transition states and energy barriers for these transformations, providing insights into the reaction feasibility and predicting the most likely products under different conditions. For instance, in an acylation reaction, calculations could determine whether the reaction proceeds more favorably at the amino group or at the nitrogen of the pyridine ring.

The pyridine nitrogen itself possesses a lone pair of electrons and can be protonated or act as a nucleophile. Computational models can predict the proton affinity of the pyridine nitrogen versus the amino group, helping to understand the behavior of the molecule in acidic media.

Table 1: Representative Computationally Modeled Parameters for Pyridine Derivatives

| Parameter | Computational Method | Typical Predicted Values for Pyridine Derivatives | Significance for this compound Reactivity |

| Proton Affinity (Pyridine N) | DFT (e.g., B3LYP/6-311+G(d,p)) | ~220-240 kcal/mol | Determines the site of protonation in acidic conditions, influencing reaction pathways. |

| pKa of Methylene Protons | DFT with solvent model (e.g., PCM) | Varies with substituents | Predicts the ease of carbanion formation, a key step in many synthetic transformations. |

| Nucleophilic Aromatic Substitution Energy Barriers | DFT | Varies with nucleophile and leaving group | Informs the feasibility of modifying the pyridine ring through substitution reactions. |

| Rotational Barriers (C-C bond) | DFT | ~2-5 kcal/mol | Provides information on the conformational flexibility of the acetonitrile side chain. |

Note: The values presented are illustrative and can vary significantly based on the specific substituents and computational methods employed.

The exploration of reaction pathways using computational tools often involves locating the minimum energy structures of reactants, products, and intermediates, as well as the transition state structures that connect them on the potential energy surface. Techniques like intrinsic reaction coordinate (IRC) calculations can then be used to confirm that a given transition state indeed connects the intended reactant and product. The calculated energy barriers can then be used in conjunction with transition state theory to estimate reaction rates.

Structure-Activity Relationship (SAR) Studies in Synthetic Design and Optimization

Structure-Activity Relationship (SAR) studies are a critical component in the design and optimization of synthetic routes for molecules like this compound, particularly when it serves as a scaffold for the development of new chemical entities with desired properties. While much of the available SAR data for aminopyridines is focused on their biological activity, these studies provide invaluable insights into how structural modifications influence physicochemical properties, which in turn affect synthetic accessibility and optimization.

The core structure of this compound offers several points for chemical modification: the amino group, the pyridine ring, and the acetonitrile moiety. SAR in the context of synthetic design focuses on how substitutions at these positions impact not only the final properties of the molecule but also the efficiency, yield, and scalability of the synthetic process.

Influence of Substituents on the Pyridine Ring:

The electronic nature of substituents on the pyridine ring can dramatically influence the reactivity of the entire molecule.

Electron-donating groups (EDGs) , such as alkoxy or alkyl groups, can increase the electron density of the ring, making it more susceptible to electrophilic attack. However, they can also alter the nucleophilicity of the pyridine nitrogen and the exocyclic amino group, potentially leading to side reactions during synthesis.

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density of the ring, making it more amenable to nucleophilic aromatic substitution. This can be a strategic advantage in a synthetic route, allowing for the introduction of various functionalities. However, strong EWGs can also deactivate the ring towards other desired transformations.

Table 2: Impact of Pyridine Ring Substituents on Synthetic Considerations

| Substituent Position | Type of Substituent | Effect on Reactivity | Implication for Synthetic Design |

| 3- or 4-position | Electron-Donating Group (e.g., -OCH3) | Increases ring electron density; may enhance nucleophilicity of the 5-amino group. | May require protecting group strategies for the amino function to avoid undesired side reactions. |

| 3- or 4-position | Electron-Withdrawing Group (e.g., -Cl, -CF3) | Facilitates nucleophilic aromatic substitution at other positions. | Can be used as a handle to introduce further diversity late in the synthetic sequence. |

| 6-position | Bulky Group (e.g., -tBu) | Can sterically hinder reactions at the 2-acetonitrile and 5-amino positions. | May necessitate the use of more reactive reagents or harsher reaction conditions. |

Modifications of the Acetonitrile Group:

The acetonitrile side chain is a versatile functional group. The acidic methylene protons allow for the introduction of substituents at the alpha-position.

Alkylation: Introduction of alkyl groups at the alpha-carbon can be achieved after deprotonation. The size and nature of the alkyl group can influence the steric environment around the pyridine ring, which may affect subsequent synthetic steps or the final conformation of the molecule.

Conversion to other functional groups: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up a wide array of possibilities for further synthetic elaboration, such as amide coupling or reductive amination. SAR studies in this context would evaluate how these transformations are affected by the electronic nature of the substituted pyridine ring.

Modifications of the Amino Group:

The 5-amino group is a key site for functionalization.

Acylation and Sulfonylation: These reactions are typically straightforward and allow for the introduction of a wide variety of substituents. The electronic properties of the acyl or sulfonyl group can, in turn, modulate the properties of the entire molecule.

Alkylation: Direct alkylation can sometimes be challenging to control and may lead to mixtures of mono- and di-alkylated products. SAR in a synthetic context would explore different alkylating agents and reaction conditions to optimize for the desired product.

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of other functional groups, such as halogens, hydroxyl, or cyano groups, via Sandmeyer or related reactions. The stability and reactivity of this diazonium intermediate would be a key focus of synthetic optimization studies.

In essence, SAR in synthetic design is an iterative process. A synthetic route is designed, and the effects of various structural modifications on the outcome of each step are systematically studied. This knowledge is then used to refine the synthetic strategy to improve yields, reduce the number of steps, enhance purity, and allow for the facile generation of a library of diverse analogs.

Analytical Methodologies for Reaction Monitoring and Product Characterization

Spectroscopic Characterization Techniques.bldpharm.com

Spectroscopic methods are indispensable for elucidating the chemical structure of 2-(5-Aminopyridin-2-yl)acetonitrile. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C).bldpharm.com

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are used to characterize this compound.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between δ 6.0 and 8.5 ppm. The chemical shifts and coupling patterns of these protons provide information about their relative positions on the ring. The methylene (B1212753) (-CH2-) protons of the acetonitrile (B52724) group would likely appear as a singlet in the upfield region, and the amine (-NH2) protons would also produce a characteristic signal.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms of the pyridine ring would resonate in the aromatic region of the spectrum. The nitrile carbon (-C≡N) has a characteristic chemical shift, and the methylene carbon (-CH2-) would also be readily identifiable.

| ¹H NMR Chemical Shift (δ) Ranges for this compound |

| Proton Type |

| Pyridine Ring Protons |

| Methylene (-CH2-) Protons |

| Amine (-NH2) Protons |

| ¹³C NMR Chemical Shift (δ) Ranges for this compound |

| Carbon Type |

| Pyridine Ring Carbons |

| Nitrile Carbon (-C≡N) |

| Methylene Carbon (-CH2-) |

Infrared (IR) Spectroscopy.nih.govresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for its key functional groups.

A prominent feature in the IR spectrum would be the stretching vibration of the nitrile group (-C≡N), which typically appears as a sharp, medium-intensity band in the region of 2200-2260 cm⁻¹. The N-H stretching vibrations of the primary amine group (-NH2) would be observed as one or two bands in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations within the pyridine ring would give rise to absorptions in the 1400-1600 cm⁻¹ region.

| Characteristic IR Absorption Bands for this compound |

| Functional Group |

| Amine (-NH2) |

| Aromatic C-H |

| Aliphatic C-H (-CH2-) |

| Nitrile (-C≡N) |

| Pyridine Ring |

Chromatographic Methods for Purity and Yield Determination.acs.org

Chromatographic techniques are essential for separating the components of a mixture, allowing for the determination of product purity and reaction yield.

Thin-Layer Chromatography (TLC).acs.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of product purity. A small amount of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). The plate is then placed in a sealed chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture separate based on their differential partitioning between the stationary phase and the mobile phase. The position of the spots is visualized under UV light or by using a staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

High-Performance Liquid Chromatography (HPLC).acs.orghelixchrom.comsielc.com

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative chromatographic technique used to determine the purity of this compound with high accuracy. acs.org In HPLC, the sample is dissolved in a solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure. The components of the sample are separated based on their interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each component as it elutes.

For the analysis of aminopyridine derivatives, reversed-phase HPLC is commonly employed. nih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. acs.orghelixchrom.comnih.gov The elution order is typically from most polar to least polar. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

| Typical HPLC Parameters for Analysis of Aminopyridine Derivatives |

| Parameter |

| Column |

| Mobile Phase |

| Flow Rate |

| Detection |

| Column Temperature |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.bldpharm.com

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through fragmentation analysis. In MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) in the mass spectrum gives the molecular weight of the compound. For this compound (C₇H₇N₃), the expected monoisotopic mass is approximately 133.06 g/mol . bldpharm.com

In addition to the molecular ion peak, the mass spectrum will also show fragment ions, which are formed by the breakdown of the molecular ion in the mass spectrometer. The fragmentation pattern can provide valuable clues about the structure of the molecule. For instance, the loss of the cyano group (-CN) or fragmentation of the pyridine ring would produce characteristic fragment ions. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of HPLC with the detection capabilities of MS, providing a comprehensive analysis of the sample. bldpharm.com

Advanced Techniques (e.g., Collision Cross-Section (CCS) Measurements)

In the comprehensive analysis of chemical compounds, particularly in complex mixtures or for the definitive identification of novel molecules, advanced analytical techniques provide an additional dimension of characterization beyond traditional chromatographic and mass spectrometric methods. For a compound such as this compound, ion mobility-mass spectrometry (IM-MS) stands out as a powerful tool. This technique separates ions in the gas phase based on their size, shape, and charge, yielding a parameter known as the collision cross-section (CCS). The CCS is a robust and characteristic physicochemical property of an ion, representing its rotational average projected area, which can be used to increase confidence in structural elucidation and to differentiate between isomers.

Ion mobility spectrometry separates ions as they drift through a gas-filled chamber under the influence of an electric field. Different IM-MS techniques exist, including drift-tube ion mobility spectrometry (DTIMS), traveling wave ion mobility spectrometry (TWIMS), and high-field asymmetric waveform ion mobility spectrometry (FAIMS). DTIMS is often considered the gold standard as it allows for the direct measurement of ion mobility and subsequent calculation of the CCS value. TWIMS, a more common commercially available technique, relies on calibration with known standards to determine CCS values. These values are highly reproducible and can be compiled into databases, serving as an additional identifier for a compound, complementary to its retention time and mass-to-charge ratio (m/z).

A significant challenge in the analysis of small molecules like this compound is the existence of numerous isomers that are often indistinguishable by mass spectrometry alone. For instance, isomers of this compound, such as 2-(3-Aminopyridin-2-yl)acetonitrile or 2-(6-Aminopyridin-4-yl)acetonitrile, would have the same exact mass. While they may be separable by liquid chromatography, differences in their three-dimensional structure will also result in distinct CCS values. This allows IM-MS to act as a powerful tool for isomer separation and identification.

Research Findings and Predicted Data

Direct experimental CCS values for this compound are not widely available in public scientific literature. However, the field of computational chemistry has made significant strides in accurately predicting CCS values for small molecules. mdpi.comnih.gov Machine learning algorithms, such as DeepCCS and AllCCS, have been developed and trained on large datasets of experimentally determined CCS values. nih.govnih.govnih.gov These tools can predict the CCS of a molecule based on its chemical structure, often represented as a SMILES string, with a median relative error typically between 2-4%. nih.govmdpi.com This predictive power is invaluable for the tentative identification of compounds that have not yet been synthesized or for which analytical standards are not available.

The prediction process generally involves the calculation of a large number of molecular descriptors or the use of molecular fingerprints that encode the structural features of the molecule. These are then used as input for a trained machine learning model to estimate the CCS value. The accuracy of these predictions has been shown to be high enough to reliably distinguish between different isomers. nih.gov

To illustrate the utility of CCS measurements for the characterization of this compound and its related isomers, the following table presents theoretically predicted CCS values. These values are calculated for the protonated molecules ([M+H]⁺), as is common in electrospray ionization mass spectrometry, using a nitrogen drift gas. The predicted values demonstrate the potential of IM-MS to differentiate these structurally similar compounds.

Table 1: Predicted Collision Cross-Section (CCS) Values for Isomers of Aminopyridinyl Acetonitrile The following data is predictive and intended for illustrative purposes to demonstrate the analytical potential of CCS measurements. Actual experimental values may vary.

| Compound Name | Chemical Structure | Molecular Formula | Predicted TWCCSN2 (Ų) [M+H]⁺ |

| This compound | C₇H₇N₃ | 125.8 | |

| 2-(3-Aminopyridin-2-yl)acetonitrile | C₇H₇N₃ | 127.2 | |

| 2-(6-Aminopyridin-3-yl)acetonitrile | C₇H₇N₃ | 124.5 | |

| 2-(4-Aminopyridin-2-yl)acetonitrile | C₇H₇N₃ | 126.9 | |

| 2-(2-Aminopyridin-4-yl)acetonitrile | C₇H₇N₃ | 124.1 |

The subtle differences in the predicted CCS values for these isomers highlight the sensitivity of this technique to the gas-phase conformation of the ions. In a reaction monitoring scenario, the presence of multiple isomers could be readily detected by the appearance of different features in the ion mobilogram, even if they co-elute chromatographically and have the same m/z. This makes IM-MS, augmented by predictive CCS tools, a formidable methodology for the in-depth characterization of reaction products and the identification of impurities. mdpi.com

Future Research Directions and Perspectives for 2 5 Aminopyridin 2 Yl Acetonitrile

Exploration of Novel and Underutilized Synthetic Transformations

The development of new synthetic routes to access and functionalize 2-(5-Aminopyridin-2-yl)acetonitrile and its derivatives is paramount for expanding their utility. Future research is anticipated to move beyond classical methods to embrace more sophisticated and sustainable approaches.

One promising area is the use of N-aminopyridinium salts as precursors. These salts can undergo various transformations, including deaminative annulation reactions to construct complex heterocyclic systems. nih.govresearchgate.net For instance, visible-light-induced deaminative [4+2] and [3+2] annulation reactions of N-aminopyridinium salts with alkynes and alkenes, respectively, offer a pathway to fused pyridines and γ-lactams. nih.gov Applying these methods to derivatives of this compound could yield novel polycyclic structures with interesting biological and material properties.

Furthermore, photochemical methods are emerging as a powerful tool for the synthesis of functionalized pyridines. mdpi.comnih.gov Light-induced reactions, often employing photocatalysts, can enable C-H functionalization and the construction of the pyridine (B92270) ring itself under mild conditions. mdpi.comnih.gov Research into the photochemical behavior of this compound could uncover new reaction pathways, potentially allowing for the introduction of diverse functional groups at various positions on the pyridine ring.

The Hantzsch pyridine synthesis, a classic method, is also ripe for innovation. youtube.com While traditionally it produces 1,4-dihydropyridines that require a subsequent oxidation step, modern variations and a deeper mechanistic understanding could lead to more direct and efficient syntheses of highly substituted pyridines. youtube.com Adapting this methodology for precursors related to this compound could provide access to a library of derivatives with varied substitution patterns.

Finally, exploring multicomponent reactions (MCRs) involving this compound as a building block is a key future direction. MCRs offer a highly efficient means of generating molecular complexity from simple starting materials in a single step.

Development of Chemo- and Regioselective Methodologies

The presence of multiple reactive sites in this compound—the amino group, the nitrile group, and several positions on the pyridine ring—presents both a challenge and an opportunity for synthetic chemists. The development of highly chemo- and regioselective reactions is crucial for unlocking the full potential of this molecule.

Future research will likely focus on directed metalation strategies. The use of directing groups to control the position of lithiation or other metalations on the pyridine ring allows for subsequent functionalization at specific sites. acs.org For instance, pivaloyl-protected aminopyridines have been shown to undergo regiospecific ortho-lithiation. acs.org Applying similar strategies to this compound could enable selective functionalization adjacent to the amino or cyano-methyl groups.

The synthesis of 2-aminopyridines from pyridine N-oxides via N-(2-pyridyl)pyridinium salts is another area that offers excellent regioselectivity. morressier.comresearchgate.net This two-step protocol proceeds under mild conditions and is tolerant of a wide range of functional groups, making it an attractive method for the synthesis of specifically substituted 2-aminopyridines. morressier.comresearchgate.net Further development of this methodology could provide a reliable route to derivatives of this compound that are difficult to access through other means.

Moreover, controlling the chemoselectivity of reactions involving the amino and nitrile groups is a key objective. For example, developing selective acylation or alkylation conditions that favor one functional group over the other is essential for the stepwise elaboration of the molecule. This could involve the use of specific catalysts, protecting groups, or reaction conditions to modulate the reactivity of each site.

Integration with Advanced Chemical Technologies (e.g., AI-driven synthesis)

The integration of advanced technologies, particularly artificial intelligence (AI), is set to revolutionize chemical synthesis. For a molecule like this compound, AI can play a significant role in several areas.

In addition, machine learning models can be trained to predict the outcomes of reactions, including yield and regioselectivity. This predictive power can be used to optimize reaction conditions and to screen virtual libraries of substrates to identify those that are most likely to succeed in a particular transformation. This approach can significantly reduce the experimental effort required to develop new synthetic methodologies for this compound.

The use of automated synthesis platforms, guided by AI, represents the next frontier in chemical manufacturing. These systems can perform complex multi-step syntheses with high precision and reproducibility, enabling the rapid production of libraries of compounds for screening and other applications. The integration of this compound into such platforms would facilitate the exploration of its chemical space and the discovery of new derivatives with desirable properties.

Broader Applications in Materials Science and Interdisciplinary Research

While aminopyridine derivatives have been extensively studied for their biological activity, there is a growing interest in their potential applications in materials science and other interdisciplinary fields. The unique electronic and structural features of this compound make it an attractive building block for a variety of functional materials.

One promising area is the development of novel polymers. The amino and nitrile groups of this compound can serve as reactive handles for polymerization reactions. For instance, poly(amino acids) are being explored as biodegradable biomaterials, and new synthetic routes to these polymers are being sought to avoid the use of toxic reagents. researchgate.net It is conceivable that derivatives of this compound could be incorporated into novel polymer backbones, imparting specific properties such as pH-responsiveness or metal-coordinating ability.

The compound and its derivatives also have potential as functional materials in their own right. Aminopyridines can be used to control the assembly of metal-organic frameworks (MOFs), influencing their structure and properties. rsc.org The resulting MOFs could have applications in catalysis, gas storage, and separation. Additionally, some aminopyridine derivatives exhibit interesting photophysical properties, such as fluorescence, making them candidates for use as sensors or in optoelectronic devices. nih.gov

In the realm of interdisciplinary research, the anticancer potential of aminopyridine derivatives continues to be an active area of investigation. nih.govnih.govnih.gov Derivatives of this compound could be designed as inhibitors of specific enzymes or as ligands for receptors implicated in cancer progression. nih.govnih.govnih.govnih.gov Furthermore, the ability of aminopyridines to functionalize the surface of inorganic materials opens up possibilities for the creation of hybrid materials with applications in water treatment and antimicrobial coatings. researchgate.net

Q & A

Q. What are the key synthetic routes for 2-(5-Aminopyridin-2-yl)acetonitrile, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in a recent study, a related precursor, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile, was reacted with arylidenemalononitriles under basic conditions (e.g., piperidine in ethanol) to form fused heterocycles. Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetonitrile), reaction temperature (60–80°C), and stoichiometric ratios of reactants. Catalytic bases like triethylamine can enhance reactivity . Yields exceeding 70% are achievable when using high-purity starting materials and inert atmospheres to prevent oxidation.

Q. What spectroscopic methods are most reliable for characterizing this compound?

- NMR : and NMR confirm the presence of the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and nitrile group (δ 120–125 ppm in ).

- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H] at m/z 148.07).

- X-ray Crystallography : Single-crystal analysis (e.g., at 100 K) resolves bond angles and torsion angles, critical for confirming regiochemistry. Disorder in crystal packing, if present, requires refinement protocols like SHELXL .

Q. How should researchers safely handle and store this compound?

- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Reactivity with strong oxidizers (e.g., peroxides) necessitates segregated storage.

- Storage : Keep in amber glass bottles under nitrogen at 2–8°C to prevent hydrolysis. Shelf life extends to 12 months when protected from moisture and light .

Q. What purification techniques are effective for isolating this compound?

- Column Chromatography : Use silica gel (60–120 mesh) with eluents like ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5). Monitor fractions via TLC (R ≈ 0.4 in ethyl acetate).

- Recrystallization : Dissolve in hot acetonitrile, filter through activated charcoal, and cool to −20°C for crystal formation. Purity >95% is achievable .

Advanced Research Questions

Q. How can DFT studies elucidate the electronic properties of this compound derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, the amino group’s electron-donating effect lowers the LUMO energy, enhancing electrophilic substitution at the pyridine ring. Solvent effects (e.g., polarizable continuum models) refine predictions of tautomeric equilibria .

Q. What strategies mitigate side reactions during multi-step syntheses involving this compound?

- Byproduct Analysis : LC-MS or GC-MS identifies common impurities like bis-adducts (e.g., bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles]). Adjusting reaction stoichiometry (e.g., limiting excess malononitrile) minimizes these.

- Protective Groups : Protect the amino group with tert-butoxycarbonyl (Boc) before nitrile formation to prevent unwanted cyclization .

Q. How do solvent and temperature influence the stability of this compound in reaction media?

- Acetonitrile : Enhances solubility but may participate in side reactions (e.g., Strecker degradation) above 80°C.

- Aqueous Systems : Hydrolysis to acetic acid derivatives occurs at pH < 3 or > 10. Buffered conditions (pH 6–8) stabilize the nitrile group . Kinetic studies via NMR at variable temperatures (25–60°C) quantify degradation rates.

Q. What computational tools predict the biological activity of derivatives based on this compound?

Molecular docking (AutoDock Vina) and QSAR models correlate structural features (e.g., nitrile position, substituent lipophilicity) with enzyme inhibition. For instance, derivatives with para-substituted electron-withdrawing groups show higher affinity for kinase targets .

Q. How can X-ray diffraction resolve structural ambiguities in crystalline derivatives?

Single-crystal X-ray analysis at 100 K with Mo-Kα radiation (λ = 0.71073 Å) refines bond lengths (e.g., C≡N: ~1.16 Å) and angles. Disorder in phosphanyloxy or trifluoromethyl groups requires multi-component modeling. Data-to-parameter ratios >10 ensure reliability .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Process Safety : Exothermic reactions require controlled addition rates and cooling.

- Batch vs. Flow Chemistry : Continuous flow systems improve heat dissipation and reduce side products.

- Regulatory Compliance : Impurity profiling (HPLC-MS) must meet ICH guidelines for residual solvents (e.g., acetonitrile < 410 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.